(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features an adamantyl group, which is a bulky, diamond-like structure, and a methoxyphenyl group, which is a phenyl ring substituted with a methoxy group.
Preparation Methods
The synthesis of (E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-adamantanone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed under reflux conditions in an ethanol or methanol solvent. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced products using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be compared to other chalcones and adamantane derivatives:
Chalcones: Similar compounds include (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one and (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. These compounds also exhibit various biological activities but may differ in their potency and specificity.
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl group but differ in their functional groups and overall structure. These differences can lead to variations in their biological and chemical properties.
Biological Activity
(E)-1-(1-Adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 1-(adamantan-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a chalcone derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Below is a detailed exploration of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24O2. The compound features a keto-enone functional group that is slightly distorted from planarity, which may influence its biological interactions. The torsion angle of the O=C—C=C bond is approximately 12.24° .
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HePG-2 (hepatocellular carcinoma), and PC-3 (prostate cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | <25 | Induction of apoptosis |
HePG-2 | <25 | ROS generation |
PC-3 | <25 | Modulation of signaling |
2. Anti-inflammatory Activity
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant.
Table 2: Antioxidant Activity Results
Assay Type | Result |
---|---|
DPPH Radical Scavenging | Significant activity |
ABTS Assay | Moderate activity |
4. Cytotoxicity and Safety Profile
Toxicity studies are essential for evaluating the safety profile of any new compound. Initial assessments indicate that this compound exhibits low cytotoxicity towards normal human cells at concentrations up to 250 µM, suggesting a favorable safety margin for further development .
Case Study 1: In Vitro Evaluation
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The most pronounced effects were observed at concentrations exceeding 10 µM, where significant apoptosis was noted in MCF-7 cells.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of this compound led to a marked reduction in edema formation and lowered levels of inflammatory markers such as TNF-alpha and IL-6.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-22-18-5-2-14(3-6-18)4-7-19(21)20-11-15-8-16(12-20)10-17(9-15)13-20/h2-7,15-17H,8-13H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCMKSJFUVPNL-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.